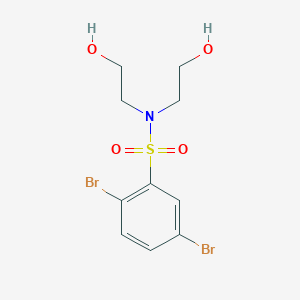![molecular formula C15H22N2O3S B273184 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine (ATMP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ATMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has been studied extensively. It has been found to act as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has been found to have various biochemical and physiological effects. It has been found to decrease the activity of carbonic anhydrase in the body, which can lead to a decrease in the production of bicarbonate ions. This can have an impact on the acid-base balance in the body. 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various bioactive compounds. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine. One direction is to study its potential applications in the field of medicinal chemistry. It can be used as a starting material for the synthesis of various bioactive compounds, and its potential as a carbonic anhydrase inhibitor can be further explored. Another direction is to study its potential applications in the field of material science. It can be used as a building block for the synthesis of various functional materials, and its properties can be further explored. Overall, the study of 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has significant potential for various fields of scientific research.
Synthesemethoden
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine can be synthesized through various methods, including the reaction of 1-acetyl piperazine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 1-acetyl piperazine with 2,4,5-trimethylbenzenesulfonyl isocyanate in the presence of a base. These methods have been studied extensively and have been found to be effective in synthesizing 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has been studied for its potential applications in various fields of scientific research. It has been found to have potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of various bioactive compounds. It has also been studied for its potential applications in the field of material science, where it can be used as a building block for the synthesis of various functional materials.
Eigenschaften
Produktname |
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C15H22N2O3S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2O3S/c1-11-9-13(3)15(10-12(11)2)21(19,20)17-7-5-16(6-8-17)14(4)18/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
ZNJLXDREFVTBDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)







